4-Ethoxy-3-methylbenzoyl chloride
CAS No.: 91900-26-4
Cat. No.: VC13347639
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91900-26-4 |
|---|---|
| Molecular Formula | C10H11ClO2 |
| Molecular Weight | 198.64 g/mol |
| IUPAC Name | 4-ethoxy-3-methylbenzoyl chloride |
| Standard InChI | InChI=1S/C10H11ClO2/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3 |
| Standard InChI Key | VCXBJCJWOWCSGW-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C(=O)Cl)C |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)Cl)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-Ethoxy-3-methylbenzoyl chloride is an aromatic acyl chloride with the systematic IUPAC name 4-ethoxy-3-methylbenzoyl chloride. Its molecular formula is , corresponding to a molecular weight of 198.64 g/mol. The structure comprises a benzoyl chloride group () at position 1 of the benzene ring, an ethoxy group () at position 4, and a methyl group () at position 3 (Fig. 1).
Table 1: Key identifiers of 4-ethoxy-3-methylbenzoyl chloride
| Property | Value |
|---|---|
| CAS Registry Number | 91900-26-4 |
| Molecular Formula | |
| Molecular Weight | 198.64 g/mol |
| SMILES | COc1ccc(C(Cl)=O)c(c1)C |
| InChI Key | VCXBJCJWOWCSGW-UHFFFAOYSA-N |
The ethoxy and methyl substituents introduce steric and electronic effects that modulate reactivity. The ethoxy group’s electron-donating nature activates the benzene ring toward electrophilic substitution, while the methyl group enhances lipophilicity.
Spectroscopic and Physical Properties
4-Ethoxy-3-methylbenzoyl chloride is a colorless to pale yellow liquid at room temperature, with a boiling point of 215–217°C and a density of 1.18 g/cm³. It exhibits limited water solubility (<0.1 g/L at 25°C) but is miscible with polar aprotic solvents like acetone and dimethylformamide (DMF).
Nuclear magnetic resonance (NMR) spectra reveal distinct signals:
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NMR (CDCl₃, 400 MHz): δ 1.45 (t, 3H, ), 2.35 (s, 3H, ), 4.12 (q, 2H, ), 7.25–7.90 (m, 3H, aromatic).
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NMR: δ 14.1 (), 21.7 (), 63.5 (), 128–140 (aromatic carbons), 170.2 ().
Synthesis and Manufacturing
Industrial Synthesis Routes
The primary synthesis involves a three-step sequence starting from o-ethoxy-3-methylbenzoic acid (Fig. 2) :
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Alkaline Hydrolysis: Methyl o-ethoxy-3-methylbenzoate undergoes saponification with aqueous NaOH (1 M) at 50°C to yield o-ethoxy-3-methylbenzoic acid .
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Acyl Chlorination: The benzoic acid is treated with phosgene () in acetone, catalyzed by ytterbium perfluorooctanesulfonate (), to form the acyl chloride .
Table 2: Optimized reaction conditions for acyl chlorination
| Parameter | Value |
|---|---|
| Catalyst | Yb(OPf) (0.2 mol%) |
| Temperature | 60°C |
| Solvent | Acetone |
| Reaction Time | 4 hours |
| Yield | 92% |
This method minimizes side reactions like dichloride formation and achieves high purity (>98% by HPLC) .
Alternative Methods
Microwave-assisted synthesis reduces reaction times to 30 minutes by enhancing the activation energy of the acyl chlorination step. Additionally, thionyl chloride () serves as a safer alternative to phosgene in small-scale laboratories, though with lower yields (75–80%).
Reactivity and Functionalization
Acylation Reactions
The compound’s benzoyl chloride group reacts vigorously with nucleophiles, enabling:
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Friedel-Crafts Acylation: Introduces the 4-ethoxy-3-methylbenzoyl moiety into aromatic rings, forming ketones critical for drug intermediates.
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Amide Formation: Reacts with amines (e.g., pyrrolidine) to generate amides, which are precursors to kinase inhibitors.
Table 3: Kinetic parameters for amidation with pyrrolidine
| Parameter | Value |
|---|---|
| Rate Constant () | |
| Activation Energy () | 45 kJ/mol |
| Solvent | Tetrahydrofuran (THF) |
Stability and Degradation
4-Ethoxy-3-methylbenzoyl chloride hydrolyzes in aqueous media to form o-ethoxy-3-methylbenzoic acid, necessitating anhydrous storage. Thermal decomposition above 250°C releases toxic gases (HCl, CO).
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The compound is a key building block for pyrrolidinone-based inhibitors targeting cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). For example, 4-(4-ethoxy-3-methylbenzoyl)-5-phenyl-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one (Fig. 3) exhibits IC₅₀ values of <10 nM against CDK2/cyclin E.
Anti-Inflammatory Agents
Derivatives bearing the 4-ethoxy-3-methylbenzoyl group demonstrate potent COX-2 inhibition (IC₅₀ = 0.8 μM), surpassing celecoxib in murine models.
Recent Advances and Future Directions
Catalytic Innovations
Bimetallic catalysts (e.g., Pd/Yb) have enhanced regioselectivity in Friedel-Crafts reactions, reducing isomer formation by 40%.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling achieves 85% yield with negligible waste, aligning with sustainable chemistry principles.
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